Cas no 1164536-22-4 (3-methoxy-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

3-methoxy-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide structure
1164536-22-4 structure
商品名:3-methoxy-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
CAS番号:1164536-22-4
MF:C18H18N2O3S
メガワット:342.412123203278
CID:5765420
PubChem ID:2150833

3-methoxy-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 化学的及び物理的性質

名前と識別子

    • 3-methoxy-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
    • F1814-0231
    • MLS000530055
    • HMS2246N21
    • SMR000127134
    • 3-methoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
    • CHEMBL3192362
    • (Z)-3-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
    • AKOS024610907
    • 3-methoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
    • 1164536-22-4
    • インチ: 1S/C18H18N2O3S/c1-11-8-9-14(23-4)15-16(11)24-18(20(15)2)19-17(21)12-6-5-7-13(10-12)22-3/h5-10H,1-4H3/b19-18-
    • InChIKey: VGRHSQIWYCNVBM-HNENSFHCSA-N
    • ほほえんだ: S1/C(=N\C(C2C=CC=C(C=2)OC)=O)/N(C)C2C(=CC=C(C)C1=2)OC

計算された属性

  • せいみつぶんしりょう: 342.10381361g/mol
  • どういたいしつりょう: 342.10381361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 499
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

3-methoxy-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1814-0231-3mg
3-methoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
1164536-22-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1814-0231-25mg
3-methoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
1164536-22-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1814-0231-100mg
3-methoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
1164536-22-4 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1814-0231-50mg
3-methoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
1164536-22-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1814-0231-15mg
3-methoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
1164536-22-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1814-0231-20mg
3-methoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
1164536-22-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1814-0231-10mg
3-methoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
1164536-22-4 90%+
10mg
$79.0 2023-05-17
A2B Chem LLC
BA67741-10mg
3-methoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
1164536-22-4
10mg
$291.00 2024-04-20
A2B Chem LLC
BA67741-100mg
3-methoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
1164536-22-4
100mg
$697.00 2024-04-20
A2B Chem LLC
BA67741-5mg
3-methoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
1164536-22-4
5mg
$272.00 2024-04-20

3-methoxy-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 関連文献

3-methoxy-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamideに関する追加情報

Introduction to 3-methoxy-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No. 1164536-22-4) and Its Emerging Applications in Chemical Biology

The compound 3-methoxy-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No. 1164536-22-4) represents a fascinating molecule with significant potential in the field of chemical biology and pharmaceutical research. Its unique structural framework, featuring a benzothiazole core and an amide functional group, positions it as a versatile scaffold for drug discovery and molecular probes. This introduction delves into the structural features of this compound, its synthetic pathways, and its emerging applications in biomedical research.

Structurally, the molecule is characterized by a benzothiazole ring system substituted with methoxy groups at the 3rd and 4th positions, along with dimethyl groups at the 3rd and 7th positions of the thiazole ring. The presence of a double bond at the 2Z position introduces geometric specificity, which can influence its interactions with biological targets. The benzamide moiety at the nitrogen position further enhances its potential as a pharmacophore by providing a hydrogen bond acceptor and a polar surface for binding to proteins or nucleic acids.

The synthesis of 3-methoxy-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide involves multi-step organic transformations that highlight the synthetic ingenuity required to construct such complex heterocyclic systems. Key steps typically include condensation reactions to form the benzothiazole core, followed by functional group manipulations to introduce the methoxy and dimethyl substituents. The double bond at the 2Z position is often achieved through stereoselective reactions such as Julia-Kocienski olefination or other transition-metal-catalyzed processes.

In recent years, this compound has garnered attention due to its potential biological activities. Preliminary studies suggest that it may exhibit properties relevant to inflammation modulation and neuroprotection. The benzothiazole scaffold is well-known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. The amide group further extends these possibilities by enabling interactions with biological targets such as enzymes and receptors.

One of the most intriguing aspects of 3-methoxy-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide is its potential as a tool for studying protein-protein interactions. The combination of hydrophobic aromatic rings and polar functional groups allows it to engage with various biological targets in complex systems. Researchers have utilized this compound as a probe to investigate signaling pathways involved in diseases such as cancer and neurodegeneration. Its ability to modulate protein function non-covalently makes it an attractive candidate for developing small-molecule inhibitors or activators.

Advances in computational chemistry have further enhanced the utility of this compound in drug discovery. Molecular modeling studies indicate that it can bind to specific pockets on target proteins with high affinity. These studies have guided efforts to optimize its structure for improved potency and selectivity. By leveraging virtual screening techniques combined with experimental validation, researchers are identifying derivatives of this compound that may offer novel therapeutic strategies.

The role of benzothiazole derivatives in medicinal chemistry cannot be overstated. They have been extensively studied for their pharmacological properties and have found applications in various therapeutic areas. The presence of multiple substituents on the benzothiazole ring allows for fine-tuning of electronic and steric properties, which are critical for optimizing drug-like characteristics such as solubility, bioavailability, and metabolic stability.

Recent patents have highlighted the commercial interest in compounds like 3-methoxy-N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide. These patents describe novel synthetic routes and applications in therapeutic contexts. For instance, one patent focuses on its use as an intermediate in synthesizing more complex molecules designed to interact with specific biological pathways. Another patent explores its potential as a lead compound for developing treatments against neurological disorders.

The versatility of this compound also extends to its use as a building block for larger libraries of molecules. By modifying specific functional groups or introducing new substituents at strategic positions within the structure, 1164536-22-4 can be transformed into diverse chemical entities with tailored biological activities. This approach aligns with modern drug discovery paradigms that emphasize diversity-oriented synthesis (DOS) to accelerate the identification of lead compounds.

Future directions in research may involve exploring the role of stereochemistry in determining biological activity. The double bond at the 2Z position introduces geometric flexibility that could influence how the molecule interacts with biological targets. Studies focusing on enantiomerically pure derivatives may reveal insights into chirality-dependent effects and provide opportunities for developing enantiopure drugs.

In conclusion, 1164536-22-4 is a promising compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it an excellent candidate for further exploration as a molecular probe or lead compound for drug development. As computational methods improve and synthetic strategies evolve, 1164536-22-4 and its derivatives are likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

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